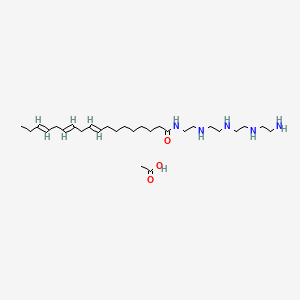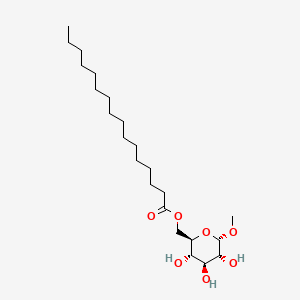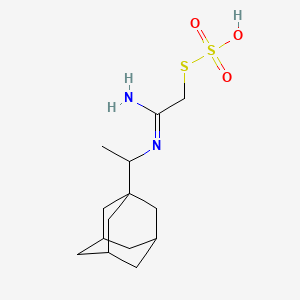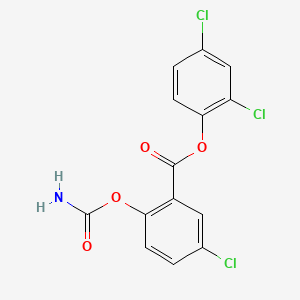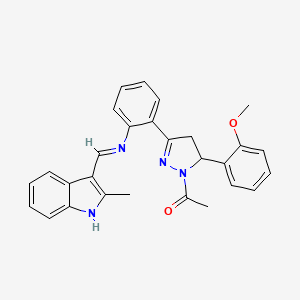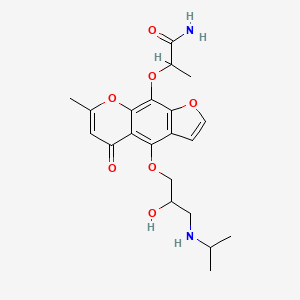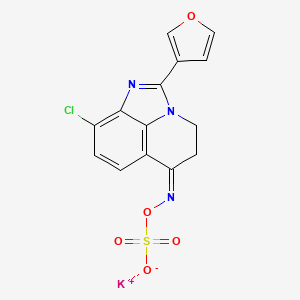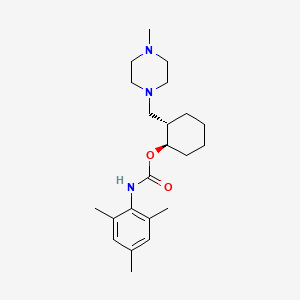
2,2',3,5-Tetrabromodiphenyl ether
Overview
Description
2,2’,3,5-Tetrabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. The molecular formula of 2,2’,3,5-Tetrabromodiphenyl ether is C12H6Br4O, and it has a molecular weight of approximately 485.791 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,5-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of 2,2’,3,5-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through various techniques such as crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,5-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:
Debromination: The removal of bromine atoms from the compound, often facilitated by reducing agents or microbial activity.
Substitution: The replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like zero-valent zinc, oxidizing agents like hydrogen peroxide, and various enzymes that facilitate specific transformations. Reaction conditions such as pH, temperature, and solvent choice are critical in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions include debrominated diphenyl ethers, hydroxylated derivatives, and various substituted diphenyl ethers. These products can have different physical and chemical properties compared to the parent compound .
Scientific Research Applications
2,2’,3,5-Tetrabromodiphenyl ether has several scientific research applications, including:
Environmental Studies: Investigating its persistence, bioaccumulation, and ecological impact in various environmental matrices.
Toxicology: Studying its effects on human health, including potential neurotoxicity, immunotoxicity, and endocrine disruption.
Material Science: Exploring its use as a flame retardant in polymers, textiles, and electronic devices.
Biodegradation: Researching microbial and chemical methods for its degradation and removal from contaminated environments.
Mechanism of Action
The mechanism of action of 2,2’,3,5-Tetrabromodiphenyl ether involves its interaction with various molecular targets and pathways. It can disrupt cellular processes by interfering with hormone signaling, enzyme activity, and membrane integrity. The compound’s bromine atoms play a crucial role in its flame-retardant properties by promoting the formation of a protective char layer that inhibits combustion .
Comparison with Similar Compounds
2,2’,3,5-Tetrabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include compounds like 2,2’,4,4’-Tetrabromodiphenyl ether and 2,2’,4,4’,5-Pentabromodiphenyl ether. Compared to these similar compounds, 2,2’,3,5-Tetrabromodiphenyl ether has unique properties due to its specific bromination pattern, which affects its reactivity, toxicity, and environmental behavior .
List of Similar Compounds
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,3,4,4’-Tetrabromodiphenyl ether
Properties
IUPAC Name |
1,2,5-tribromo-3-(2-bromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-5-9(15)12(16)11(6-7)17-10-4-2-1-3-8(10)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQHSYDVDIECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=CC(=C2)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879869 | |
| Record name | BDE-43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-19-9 | |
| Record name | 2,2',3,5-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBE4O7408D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)


